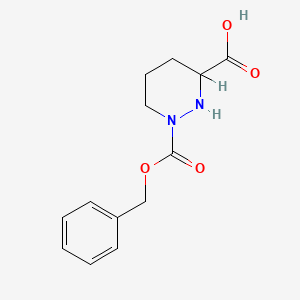
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities and are of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be related to the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds.
Synthesis Analysis
The synthesis of carboxylic acid functionalized compounds is a topic of interest in several papers. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine is achieved through cyclooligomerization and further transformation processes . Similarly, the synthesis of various pyrazole and pyridazine derivatives from different starting materials, such as 2-styrylchromones and hydrazine hydrate, is described . These methods often involve the formation of intermediates and by-products that are further reacted to obtain the desired compounds.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray analysis has been used to determine the crystal and molecular structure of certain benzyloxy-substituted compounds, revealing the importance of intramolecular hydrogen bonds and the impact of substituents on crystal packing . The stereochemistry and conformation of molecules can significantly influence their interaction with other molecules, including the formation of supramolecular polymers and complexes .
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives and related compounds is explored in the context of forming new bonds and structures. For example, the formation of metal-containing supramolecular complexes through interactions with transition metal ions is discussed . Additionally, the conversion of carboxylic acids into ester or amide derivatives, as well as the cyclocondensation reactions leading to pyrazolo[3,4-d]pyridazine derivatives, are highlighted . These reactions are essential for the diversification of molecular scaffolds and the development of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure and functional groups. The papers discuss the synthesis of compounds with potential analgesic activity, highlighting the importance of evaluating biological properties . The hydrolysis of esters to yield carboxylic acids and the use of various reagents to synthesize new derivatives with characterized structures are also mentioned . These studies contribute to the understanding of how structural modifications can affect the properties of the compounds.
Scientific Research Applications
1. Molecular Structure and Interactions
- The carbonyl and carboxyl groups in compounds similar to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid play a crucial role in determining molecular conformation and interactions. For instance, in marbofloxacin, these groups are coplanar with the quinoline ring, contributing to the formation of specific molecular structures and potentially influencing interaction capabilities (Shen, Qian, Gu, & Hu, 2012).
2. Synthesis of Biologically Active Compounds
- Synthesis involving derivatives of benzoic acids, similar to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, has led to the development of compounds with potential as diuretics and analgesics (Ukrainets et al., 2017).
3. Involvement in Hydrogen Bonding and pi-pi Interactions
- Compounds with carboxylic acid groups, similar to the subject compound, can participate in intramolecular and intermolecular hydrogen bonding. This property is essential in the formation of layered structures and can influence their chemical behavior (Titi & Goldberg, 2009).
4. Antimicrobial Activity
- Derivatives of carboxylic acids, structurally related to the subject compound, have been synthesized and evaluated for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Pund et al., 2020).
5. Antitumor Properties
- The structure of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is related to compounds used in the development of antitumor agents. Studies have shown that similar compounds can exhibit significant antiproliferative activity against various human cancer cell lines (Zhao et al., 2022).
6. Synthesis of Novel Coordination Polymers
- Coordination polymers constructed with heterocyclic nitrogen ligands and organic acids, such as those structurally related to the subject compound, have been synthesized and characterized. These studies provide insights into their magnetic and electric properties (Yang et al., 2020).
properties
IUPAC Name |
1-phenylmethoxycarbonyldiazinane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMAAOZXXKYTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450178 |
Source


|
| Record name | 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid | |
CAS RN |
72120-54-8 |
Source


|
| Record name | 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

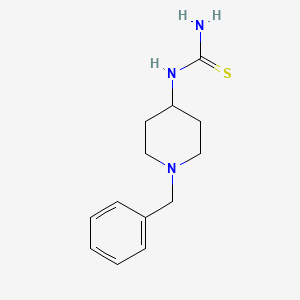
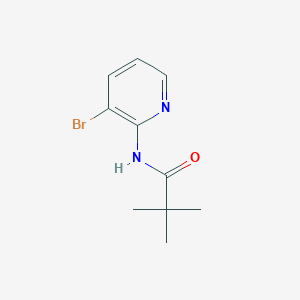
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

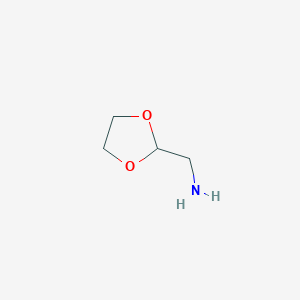
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
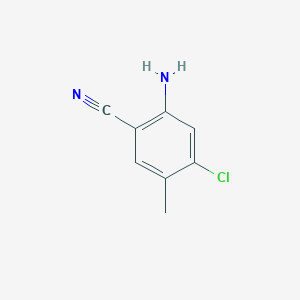
![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)
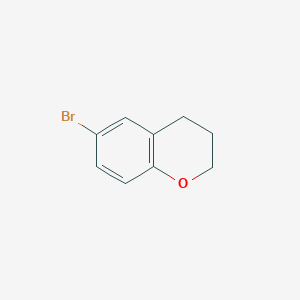
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
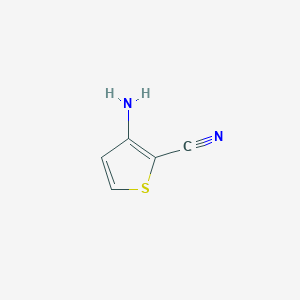
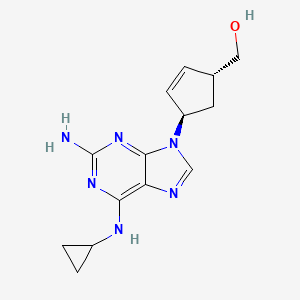
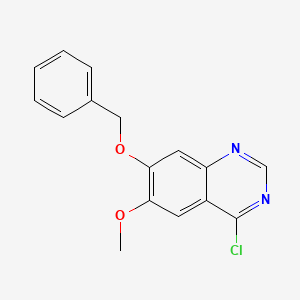
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)